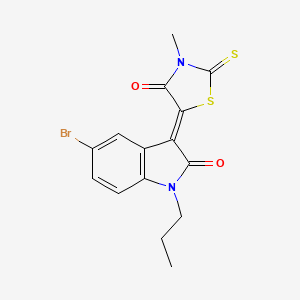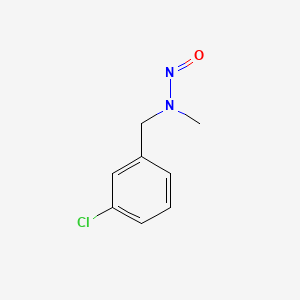
Diphenoxyphosphorylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenoxyphosphorylhydrazine is an organic compound with the molecular formula C12H13N2O3P. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. This compound is characterized by the presence of a phosphoryl group bonded to a hydrazine moiety, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenoxyphosphorylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphoryl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.
Reagents: Diphenylphosphoryl chloride and hydrazine hydrate are used as the primary reagents.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the initial addition, the temperature is gradually raised to room temperature and maintained for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. Continuous monitoring and automation are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diphenoxyphosphorylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphoryl derivatives, hydrazine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Diphenoxyphosphorylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical pathways involving phosphoryl transfer.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of diphenoxyphosphorylhydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The compound can also participate in phosphoryl transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a hydrazine moiety.
Diphenylphosphoryl chloride: Contains a chloride group and is used as a precursor in the synthesis of diphenoxyphosphorylhydrazine.
Phenylphosphonic dichloride: Another phosphoryl compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of phosphoryl and hydrazine functionalities, which impart distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in scientific research.
Properties
CAS No. |
33862-44-1 |
|---|---|
Molecular Formula |
C12H13N2O3P |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
diphenoxyphosphorylhydrazine |
InChI |
InChI=1S/C12H13N2O3P/c13-14-18(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) |
InChI Key |
OTRWTWZSLKFJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NN)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12008956.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)

![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)



![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
